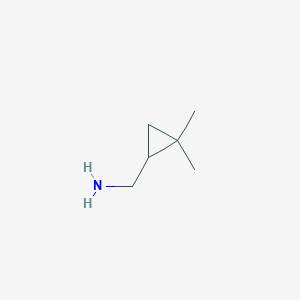

(2,2-Dimethylcyclopropyl)methanamine

Description

(2,2-Dimethylcyclopropyl)methanamine (CAS: 725743-45-3) is a cyclopropane-containing primary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol . Its structure features a cyclopropane ring substituted with two methyl groups at the 2-position and an aminomethyl group. This compound is primarily used in organic synthesis and pharmaceutical research, serving as a precursor for bioactive molecules or ligands in catalytic systems. Its small size and rigid cyclopropane backbone make it valuable for studying steric and electronic effects in drug design .

Properties

IUPAC Name |

(2,2-dimethylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)3-5(6)4-7/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPHZAUZKHZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672457 | |

| Record name | 1-(2,2-Dimethylcyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725743-45-3 | |

| Record name | 1-(2,2-Dimethylcyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (2,2-Dimethylcyclopropyl)methanamine can be achieved through several routes. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.

Chemical Reactions Analysis

(2,2-Dimethylcyclopropyl)methanamine undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

(2,2-Dimethylcyclopropyl)methanamine serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The compound can be reduced to yield different derivatives.

- Substitution: The amine group can engage in nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and metabolic pathways. Studies have shown that it can modulate biological activities through binding to specific molecular targets.

Medicine

The potential therapeutic properties of this compound are being explored for:

- Antimicrobial Activity: Preliminary studies indicate significant efficacy against various pathogens.

- Antitumor Properties: Early investigations suggest it may inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Industry

In industrial applications, the compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Case Studies

Several case studies have highlighted the biological activities and therapeutic potentials of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy | Demonstrated significant activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL. |

| Study 2 | Antitumor effects | Induced apoptosis in K562 leukemia cells; increased ROS levels observed during treatment. |

These findings underscore the compound's potential as a therapeutic agent in treating infections and cancers.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 725743-45-3 | C₆H₁₃N | 99.17 | 2,2-dimethylcyclopropane, -CH₂NH₂ |

| (1-(3-Chlorophenyl)cyclopropyl)methanamine | 115816-31-4 | C₁₀H₁₂ClN | 181.66 | 3-chlorophenyl, cyclopropane, -CH₂NH₂ |

| (2,2-Dichlorocyclopropyl)methanamine | 68618-71-3 | C₄H₇Cl₂N | 148.02 | 2,2-dichlorocyclopropane, -CH₂NH₂ |

| [1-(2-Methoxyphenyl)cyclopropyl]methanamine | 886365-72-6 | C₁₁H₁₅NO | 177.25 | 2-methoxyphenyl, cyclopropane, -CH₂NH₂ |

| (1-(4-Chlorophenyl)cyclopropyl)methanamine | 69385-29-1 | C₁₀H₁₂ClN | 181.66 | 4-chlorophenyl, cyclopropane, -CH₂NH₂ |

Key Observations:

Electron-Donating Groups: Methoxy substituents (e.g., 886365-72-6) improve solubility in polar solvents but may reduce metabolic stability . Steric Effects: The 2,2-dimethyl substitution in 725743-45-3 introduces significant steric hindrance, which can restrict conformational flexibility compared to unsubstituted cyclopropane derivatives .

Reactivity :

- Dichloro derivatives (e.g., 68618-71-3) exhibit higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing effect of chlorine atoms .

- Phenyl-substituted analogs (e.g., 115816-31-4) are prone to electrophilic aromatic substitution, enabling further functionalization .

Applications :

- Pharmaceuticals : Phenyl- and chlorophenyl-substituted derivatives are explored as intermediates in kinase inhibitors or antidepressants due to their aromatic pharmacophores .

- Agrochemicals : Dichloro derivatives may serve as precursors for pesticides, leveraging their stability and reactivity .

- Materials Science : The dimethyl variant (725743-45-3) is used in ligand design for asymmetric catalysis, exploiting its rigid backbone .

Biological Activity

(2,2-Dimethylcyclopropyl)methanamine, also known by its CAS number 725743-45-3, is a cyclic amine that has garnered interest in various fields of research due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is involved in various metabolic pathways and interacts with enzymes that facilitate its biotransformation. Notably, it has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. This interaction can lead to either inhibition or activation of these enzymes depending on the specific context.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme | Effect of this compound |

|---|---|

| CYP1A2 | Inhibition |

| CYP2D6 | Activation |

| CYP3A4 | Modulation |

Cellular Effects

The compound influences key cellular processes such as signaling pathways, gene expression, and metabolism. It has been reported to affect the activity of kinases and phosphatases, which are vital for cell growth and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on enzyme activity and cellular metabolism.

- High Doses : Potential toxic effects leading to cellular damage and disrupted metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites or regulatory proteins, modulating their activity. This mechanism is critical for understanding its therapeutic potential and safety profile .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study highlighted its potential antimicrobial properties against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria.

- Antitumor Properties : Research demonstrated that this compound could induce apoptosis in certain cancer cell lines. The mechanism involved modulation of apoptosis-related proteins .

- Metabolic Pathway Involvement : Another investigation revealed that this compound influences metabolic pathways by interacting with specific enzymes involved in drug metabolism and detoxification processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.